1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one
Description
Contextual Significance of Furan-Containing Ketones in Chemical Synthesis
Furan-containing ketones are a class of organic compounds that have garnered considerable attention in chemical synthesis due to the versatile reactivity of the furan (B31954) ring and the ketone functional group. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a structural motif found in numerous natural products and pharmacologically active compounds. Its unique electronic properties make it susceptible to a variety of transformations, including electrophilic substitution, cycloaddition reactions, and ring-opening reactions, providing pathways to a diverse array of more complex molecules.
Overview of Acetophenone (B1666503) and Ethanone (B97240) Derivatives in Advanced Organic Chemistry
Acetophenone and its derivatives are fundamental building blocks in organic synthesis. Acetophenone, the simplest aromatic ketone, consists of an acetyl group attached to a phenyl ring. The reactivity of the acetyl group, with its electrophilic carbonyl carbon and acidic α-hydrogens, allows for a wide range of chemical modifications. These include aldol (B89426) condensations, halogenations, and reductions, making acetophenone derivatives key intermediates in the production of resins, perfumes, and pharmaceuticals.
Ethanone derivatives, a broader class that includes acetophenones, are characterized by the presence of a C-C(=O)-C framework. The versatility of the ethanone scaffold allows for the introduction of various substituents, which can fine-tune the electronic and steric properties of the molecule. This adaptability is crucial in the design and synthesis of complex organic molecules with specific functions. For example, substituted ethanone derivatives are precursors to a multitude of heterocyclic compounds, which are prevalent in medicinal chemistry.
Identification of Research Gaps and Formulation of Academic Objectives for 1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one
A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While its constituent parts, the furan-ketone and the 2-methylphenyl ethanone moieties, are well-studied in their own right, their combination in this particular arrangement has not been extensively investigated. Basic chemical data, such as its CAS number (1179928-66-5), is available, but detailed experimental studies on its synthesis, spectroscopic characterization, physical properties, and reactivity are notably absent from publicly accessible research. chemicalbook.com
This lack of information presents a clear opportunity for academic inquiry. The primary academic objectives for the study of this compound would be:
To develop and optimize a reliable synthetic route to produce the compound in high yield and purity.
To fully characterize the compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
To investigate its fundamental physical properties , such as melting point, boiling point, and solubility.
To explore its chemical reactivity , focusing on reactions that leverage the furan ring and the ketone functionality.
To perform computational studies to understand its electronic structure, conformation, and potential reaction mechanisms.
To conduct preliminary screenings for biological activity , given the known pharmacological importance of furan-containing compounds.
Scope and Hierarchical Organization of the Academic Research Endeavor
To systematically address the identified research gaps, a hierarchical research plan is proposed. This endeavor would be organized as follows:
Synthesis and Purification: This initial phase will focus on the preparation of this compound. Potential synthetic strategies could include the Friedel-Crafts acylation of furan with 2-(2-methylphenyl)acetyl chloride or the reaction of a furan-based organometallic reagent with a suitable 2-methylphenylacetic acid derivative. The synthesized product will be rigorously purified using techniques such as column chromatography and recrystallization.
Structural Elucidation and Physicochemical Characterization: Once a pure sample is obtained, its structure will be unequivocally confirmed using a suite of spectroscopic methods. The melting point, boiling point under reduced pressure, and solubility in various organic solvents will also be determined.
Exploration of Chemical Reactivity: The reactivity of the compound will be investigated through a series of carefully selected chemical transformations. This will include reactions targeting the ketone (e.g., reduction, Grignard reaction) and the furan ring (e.g., electrophilic substitution, Diels-Alder reaction).
Computational Modeling: Density Functional Theory (DFT) calculations will be employed to model the molecular structure, electronic properties, and spectroscopic features of the compound. This will provide theoretical insights to complement the experimental findings.
Preliminary Biological Evaluation: The compound will be screened for potential biological activities, such as antimicrobial or cytotoxic effects, to assess its potential as a lead compound in drug discovery.
The successful execution of this research plan will provide the first comprehensive scientific report on this compound, thereby filling a notable void in the chemical literature and paving the way for future investigations into its potential applications.
Detailed Research Findings
As of the current literature survey, specific, in-depth research findings for this compound are not available. The following tables present predicted data based on the known properties of its constituent functional groups and related molecules.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information |
| Molecular Formula | C₁₃H₁₂O₂ |
| Molecular Weight | 200.24 g/mol |
| Appearance | Likely a solid or high-boiling liquid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. |
| CAS Number | 1179928-66-5 chemicalbook.com |
Table 2: Spectroscopic Data Predictions for this compound
| Spectroscopic Technique | Predicted Key Signals |
| ¹H NMR | Signals corresponding to the protons on the furan ring (in the aromatic region), the protons on the 2-methylphenyl group (in the aromatic region), the methylene (B1212753) protons adjacent to the carbonyl and phenyl groups, and the methyl protons on the phenyl ring. |
| ¹³C NMR | Signals for the carbonyl carbon, carbons of the furan ring, carbons of the 2-methylphenyl ring, the methylene carbon, and the methyl carbon. |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching of the ketone (around 1660-1700 cm⁻¹), and bands corresponding to C-H and C=C stretching of the aromatic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Structure
3D Structure
Properties
IUPAC Name |
1-(furan-2-yl)-2-(2-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-10-5-2-3-6-11(10)9-12(14)13-7-4-8-15-13/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFXEMLYYVSQFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 1 Furan 2 Yl 2 2 Methylphenyl Ethan 1 One and Its Analogues
Development of Efficient Synthetic Routes for Furan-Substituted Ethanones
The construction of furan-substituted ethanones can be approached through several convergent and linear strategies. A common theme in the synthesis of such compounds is the careful management of the furan (B31954) ring's sensitivity to strongly acidic or oxidizing conditions. Efficient routes often involve the late-stage introduction of the furan moiety or the use of mild reaction conditions to preserve its structural integrity.
One prominent strategy involves the Claisen-Schmidt condensation to form chalcone (B49325) intermediates, which can then be further modified. iiarjournals.orgnih.gov Although the target molecule is an ethanone (B97240) and not a chalcone, the principles of forming the carbon-carbon bond between the furan ring and the side chain are relevant. For instance, the reaction of a furan-containing acetophenone (B1666503) with a substituted benzaldehyde (B42025) derivative can yield a furan-chalcone, which could potentially be reduced to the corresponding ethanone.
Another versatile approach is the direct acylation of furan. However, classical Friedel-Crafts acylation conditions often lead to polymerization or low yields due to the furan ring's acid sensitivity. stackexchange.com Milder catalysts, such as boron trifluoride etherate, have been shown to be more effective for the acylation of furans with aliphatic anhydrides. stackexchange.com
Specific Synthesis of 1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one
The central challenge in synthesizing this compound lies in the formation of the C-C bond between the carbonyl carbon and the benzylic carbon. Several established carbon-carbon bond-forming reactions can be adapted for this purpose.
A plausible and direct approach is the Friedel-Crafts acylation of furan with 2-methylphenylacetyl chloride. This reaction, catalyzed by a Lewis acid, would directly install the desired acyl group onto the furan ring. However, the propensity of furan to polymerize under harsh acidic conditions is a significant drawback. stackexchange.com The choice of a mild Lewis acid, such as zinc chloride or iron(III) chloride, and careful control of the reaction temperature would be crucial for success.
| Catalyst | Potential Outcome | Reference |
| AlCl₃ | High risk of furan polymerization. | stackexchange.com |
| BF₃·OEt₂ | Milder conditions, potentially better yields. | stackexchange.comgoogle.com |
| Heterogeneous Catalysts | Greener approach, potential for higher selectivity. | stackexchange.com |
An alternative strategy involves the use of organometallic reagents. For instance, the reaction of 2-furyllithium , generated by the deprotonation of furan with a strong base like n-butyllithium, with 2-(2-methylphenyl)acetaldehyde would yield a secondary alcohol. Subsequent oxidation of this alcohol would provide the target ketone. This multi-step approach offers greater control and avoids the harsh conditions of Friedel-Crafts acylation.
A related approach could involve the reaction of a furan-2-carbonyl compound with a Grignard or organolithium reagent derived from 2-methylbenzyl halide. For example, reacting 2-furoyl chloride with 2-methylbenzylmagnesium bromide could potentially form the desired ethanone, although the reactivity of the Grignard reagent might lead to over-addition.
Functional group interconversions (FGIs) can be employed to modify the furan and phenyl rings either before or after the construction of the ethanone scaffold. For example, if a starting material with a different substituent on the phenyl ring is more readily available, this substituent could be converted to a methyl group through standard transformations. Similarly, if a substituted furan is used as a starting material, these substituents could be modified or removed at a later stage.
Electrophilic substitution reactions on the furan ring, such as nitration or halogenation, are well-established but must be conducted under mild conditions to avoid ring degradation. pharmaguideline.com For instance, nitration can be achieved at low temperatures using acetyl nitrate (B79036). pharmaguideline.com These functionalized furans can then be used to synthesize a variety of analogues of the target compound.
Catalytic and Sustainable Chemistry Approaches in the Synthesis of Related Furan Derivatives
Modern organic synthesis places a strong emphasis on the development of catalytic and sustainable methods. In the context of furan chemistry, this translates to the use of heterogeneous catalysts, atom-economical reactions, and renewable starting materials.
The synthesis of furan derivatives from biomass is a burgeoning field of green chemistry. clockss.org Furfural, a key platform chemical derived from lignocellulosic biomass, can be a versatile starting material for the synthesis of a wide range of furan compounds. pharmaguideline.com While not a direct precursor to this compound, the development of catalytic methods to convert biomass-derived furans into valuable chemical intermediates is a significant step towards a more sustainable chemical industry.
Metal-catalyzed cross-coupling reactions have also emerged as powerful tools for the synthesis of substituted furans. organic-chemistry.orgresearchgate.net For example, palladium-catalyzed coupling reactions can be used to form C-C bonds between a furan ring and an aryl group. A potential, albeit more complex, route to the target molecule could involve a cross-coupling strategy to link the furan and 2-methylphenyl moieties, followed by the introduction of the ethanone functionality.
Optimization of Reaction Parameters for Enhanced Yield and Selectivity of this compound
Regardless of the chosen synthetic route, the optimization of reaction parameters is critical for maximizing the yield and selectivity of the desired product. Key parameters to consider include:
Catalyst Choice and Loading: For catalytic reactions, such as Friedel-Crafts acylation, screening a variety of Lewis acids and optimizing their concentration is essential.
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. For reactions involving polar intermediates, polar aprotic solvents are often preferred.
Temperature: Many reactions involving furan are temperature-sensitive. Careful control of the reaction temperature is necessary to prevent side reactions and decomposition.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is crucial to determine the optimal reaction time and prevent the formation of byproducts.
A hypothetical optimization table for a Friedel-Crafts acylation approach is presented below:
| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |
| 1 | AlCl₃ | CS₂ | 0 | Low (Polymerization) |
| 2 | BF₃·OEt₂ | CH₂Cl₂ | 0 | Moderate |
| 3 | ZnCl₂ | Dioxane | 25 | Improved |
| 4 | FeCl₃ | Nitrobenzene | 25 | Moderate |
Elucidation of Reaction Mechanisms in the Synthesis of this compound
Understanding the reaction mechanism is fundamental to optimizing a synthetic route and predicting potential side products. For the Friedel-Crafts acylation of furan with 2-methylphenylacetyl chloride, the mechanism involves the initial formation of an acylium ion through the interaction of the acyl chloride with the Lewis acid. This electrophilic acylium ion then attacks the electron-rich furan ring, preferentially at the 2-position due to the stabilizing effect of the oxygen atom on the intermediate carbocation. A subsequent deprotonation step then restores the aromaticity of the furan ring, yielding the final product.
In the case of the organometallic route , the mechanism involves the nucleophilic attack of the 2-furyllithium on the electrophilic carbonyl carbon of 2-(2-methylphenyl)acetaldehyde. This is a standard nucleophilic addition reaction. The subsequent oxidation of the resulting secondary alcohol to the ketone can proceed through various mechanisms depending on the chosen oxidizing agent (e.g., Swern oxidation, PCC oxidation).
The mechanism for the formation of chalcones, which are related to the target molecule, proceeds via a base-catalyzed aldol (B89426) condensation. researchgate.net An enolate is formed from the acetophenone, which then attacks the aldehyde carbonyl group. The resulting aldol adduct then dehydrates to form the α,β-unsaturated ketone. researchgate.net
Chemical Reactivity and Transformational Pathways of 1 Furan 2 Yl 2 2 Methylphenyl Ethan 1 One
Reactivity Profiles of the Furan (B31954) Ring within 1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one
The furan ring is a five-membered aromatic heterocycle with significant π-electron density, making it considerably more reactive than benzene (B151609) in many reactions. wikipedia.orgchemicalbook.com However, the presence of the electron-withdrawing acetyl group at the 2-position modulates this reactivity, deactivating the ring towards electrophiles compared to unsubstituted furan.
Furan readily undergoes electrophilic aromatic substitution, typically requiring milder conditions than benzene. pearson.com For 2-substituted furans, the position of electrophilic attack is directed by the nature of the substituent. The acyl group in this compound is deactivating, directing incoming electrophiles to the C5 position, which is the most electron-rich and sterically accessible site. pharmaguideline.com The intermediate carbocation formed by attack at the C5 position is better stabilized by resonance, involving the lone pair of the oxygen atom, compared to attack at other positions. pearson.comquora.comonlineorganicchemistrytutor.com
Key electrophilic aromatic substitution reactions predicted for this compound include:
Halogenation: Furan reacts vigorously with chlorine and bromine at room temperature, often leading to polyhalogenated products. pharmaguideline.com For monosubstitution, milder conditions are necessary. Bromination of 2-acylfurans typically yields the 5-bromo derivative. pharmaguideline.com
Nitration: Due to the acid sensitivity of the furan ring, strong nitrating agents like mixed acid are avoided. pharmaguideline.com A milder agent such as acetyl nitrate (B79036) at low temperatures is effective for nitrating furan, which would be expected to yield the 5-nitro product. pharmaguideline.comscribd.com
Sulfonation: Furan can be sulfonated using mild reagents like a pyridine-sulfur trioxide complex to avoid ring degradation caused by strong acids. pharmaguideline.comscribd.com This reaction is expected to introduce a sulfonic acid group at the C5 position.
Acylation: Friedel-Crafts acylation on furan requires mild Lewis acid catalysts like boron trifluoride or phosphoric acid to prevent polymerization. pharmaguideline.com Given that the target molecule is already a ketone, further acylation would introduce a second keto group, likely at the C5 position.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent/Conditions | Predicted Major Product |
|---|---|---|
| Bromination | Br₂ in Dioxane, -5°C | 1-(5-Bromo-furan-2-yl)-2-(2-methylphenyl)ethan-1-one |
| Nitration | Acetyl nitrate (AcONO₂), low temp. | 1-(5-Nitro-furan-2-yl)-2-(2-methylphenyl)ethan-1-one |
| Sulfonation | Pyridine-SO₃ complex, room temp. | 5-(2-(2-methylphenyl)acetyl)furan-2-sulfonic acid |
The modest aromaticity of furan allows it to participate in reactions that temporarily disrupt the aromatic system, such as cycloadditions and ring-opening transformations. wikipedia.org
Pericyclic Reactions: Furan can function as a 4π-electron diene component in Diels-Alder [4+2] cycloaddition reactions. scribd.comrsc.org Its reactivity is generally lower than that of carbocyclic dienes like cyclopentadiene (B3395910) but can be influenced by substituents. rsc.org The electron-withdrawing nature of the acyl group on this compound would decrease its reactivity in a normal-electron-demand Diels-Alder reaction but could enhance its reactivity with electron-rich dienophiles in an inverse-electron-demand scenario.
Ring-Opening Reactions: The furan ring is susceptible to ring-opening under various conditions, particularly oxidative or strongly acidic environments. pharmaguideline.comnih.gov This reactivity is a key pathway in the metabolism of many furan-containing compounds, which can be oxidized by cytochrome P450 enzymes to form reactive cis-enediones. nih.gov In a laboratory setting, treatment with oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid can lead to ring cleavage. pharmaguideline.com Acid-catalyzed ring-opening, often initiated by protonation, can also occur, leading to the formation of 1,4-dicarbonyl compounds. acs.orgoup.com
Reactivity of the Ethanone (B97240) Functional Group
The ethanone portion of the molecule contains a carbonyl group and an adjacent methylene (B1212753) bridge, both of which are key sites of reactivity.
The carbonyl carbon is electrophilic and is a target for a wide range of nucleophiles. These reactions are fundamental for transforming the ketone into other functional groups, such as alcohols.
Reduction: The ketone can be reduced to a secondary alcohol using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and effective choice for this transformation, yielding 1-(furan-2-yl)-2-(2-methylphenyl)ethan-1-ol. mdpi.com
Addition of Organometallics: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that add to the carbonyl carbon to form tertiary alcohols after an acidic workup. For example, reaction with methylmagnesium bromide would produce 2-(furan-2-yl)-3-(2-methylphenyl)butan-2-ol.
Table 2: Nucleophilic Addition Reactions at the Carbonyl Center
| Nucleophile Type | Reagent Example | Product Type |
|---|---|---|
| Hydride | Sodium borohydride (NaBH₄) | Secondary alcohol |
| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol |
| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |
The protons on the methylene carbon, being alpha to the carbonyl group, are acidic (pKa ≈ 19-21) and can be removed by a strong base to form a nucleophilic enolate. libretexts.org This enolate is a versatile intermediate for forming new carbon-carbon and carbon-heteroatom bonds at the alpha-position. masterorganicchemistry.com
For effective alpha-functionalization, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) is typically used in an aprotic solvent like THF to quantitatively generate the enolate. libretexts.orglibretexts.org
Halogenation: The enolate reacts readily with elemental halogens (Cl₂, Br₂, I₂) to introduce a halogen atom at the alpha-position. masterorganicchemistry.com This reaction can also be performed under acidic conditions via the enol tautomer.
Alkylation: The enolate can act as a nucleophile in Sₙ2 reactions with alkyl halides. masterorganicchemistry.comlibretexts.org This is a powerful method for constructing more complex carbon skeletons. For example, reaction of the enolate with methyl iodide would yield 1-(furan-2-yl)-2-(2-methylphenyl)propan-1-one.
Table 3: Alpha-Functionalization via Enolate Intermediate
| Electrophile | Reagent Example | Product of Reaction |
|---|---|---|
| Halogen | Bromine (Br₂) | 2-Bromo-1-(furan-2-yl)-2-(2-methylphenyl)ethan-1-one |
| Alkyl Halide | Methyl Iodide (CH₃I) | 1-(Furan-2-yl)-2-(2-methylphenyl)propan-1-one |
The enolate derived from this compound can also participate in condensation reactions where it attacks another carbonyl compound. fiveable.me These reactions are fundamental for carbon-carbon bond formation.
Aldol (B89426) Condensation: In the presence of a base, the enolate can add to an aldehyde or another ketone (including another molecule of itself in a self-condensation). osti.gov For instance, reacting the ketone with benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) would lead to a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone (a chalcone (B49325) analogue).
Claisen-type Condensation: The enolate can react with an ester, such as ethyl acetate, in the presence of a strong base. This reaction results in the formation of a β-dicarbonyl compound. fiveable.me
The enolate, being a resonance-stabilized anion with charge delocalized onto the oxygen and the alpha-carbon, is an ambident nucleophile. libretexts.org While reactions with hard electrophiles may occur at the oxygen (O-alkylation), reactions with most carbon-based electrophiles, such as in alkylation and condensation reactions, predominantly occur at the alpha-carbon (C-alkylation). libretexts.org
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Benzene |
| Furan |
| Cyclopentadiene |
| 1-(5-Bromo-furan-2-yl)-2-(2-methylphenyl)ethan-1-one |
| 1-(5-Nitro-furan-2-yl)-2-(2-methylphenyl)ethan-1-one |
| 5-(2-(2-methylphenyl)acetyl)furan-2-sulfonic acid |
| 1-(5-Acetyl-furan-2-yl)-2-(2-methylphenyl)ethan-1-one |
| Sodium borohydride |
| 1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-ol |
| Methylmagnesium bromide |
| 2-(Furan-2-yl)-3-(2-methylphenyl)butan-2-ol |
| Hydrogen cyanide |
| Lithium diisopropylamide (LDA) |
| Sodium hydride |
| 2-Bromo-1-(furan-2-yl)-2-(2-methylphenyl)ethan-1-one |
| Methyl iodide |
| 1-(Furan-2-yl)-2-(2-methylphenyl)propan-1-one |
| Benzaldehyde |
| Sodium hydroxide |
Transformations Involving the 2-Methylphenyl Moiety
The 2-methylphenyl portion of the molecule offers several avenues for chemical modification, primarily centered on the aromatic ring and its methyl substituent.
Regioselective Aromatic Substitution Reactions on the Phenyl Ring
The introduction of new substituents onto the phenyl ring via electrophilic aromatic substitution (EAS) is a fundamental transformation. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the ortho-methyl group and the meta-substituted methylene-ketone bridge (-CH2CO-furan).
The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive effect and hyperconjugation. libretexts.orgsaskoer.ca Conversely, the -CH2CO-furan substituent, being part of a larger acyl group, is generally considered a deactivating, meta-directing group. masterorganicchemistry.comchemistrysteps.com The interplay of these opposing effects determines the position of incoming electrophiles.
Given the stronger activating and directing influence of the methyl group, electrophilic attack is most likely to occur at the positions ortho and para to it. However, the position ortho to the methyl group (C3) is sterically hindered by the adjacent methylene bridge. Therefore, substitution is predominantly expected at the C5 position (para to the methyl group) and to a lesser extent at the C3 position. The positions meta to the methyl group (C4 and C6) are less favored.
Common electrophilic aromatic substitution reactions that can be envisioned on the 2-methylphenyl ring include:
Nitration: Using a mixture of nitric acid and sulfuric acid would likely yield 1-(furan-2-yl)-2-(5-nitro-2-methylphenyl)ethan-1-one as the major product.
Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) is expected to introduce a halogen atom primarily at the C5 position.
The predicted regioselectivity for these reactions is summarized in the table below.
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 1-(Furan-2-yl)-2-(5-nitro-2-methylphenyl)ethan-1-one |
| Bromination | Br₂, FeBr₃ | 1-(Furan-2-yl)-2-(5-bromo-2-methylphenyl)ethan-1-one |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(Furan-2-yl)-2-(5-acyl-2-methylphenyl)ethan-1-one |
Strategies for the Derivatization and Scaffold Modification of this compound
Reactions Involving the Furan Ring: The furan ring can undergo various reactions, including electrophilic substitution and cycloaddition. researchgate.net
Electrophilic Substitution on the Furan Ring: The furan ring is susceptible to electrophilic attack, typically at the C5 position. Reactions such as Vilsmeier-Haack formylation (using POCl₃ and DMF) or acylation can introduce new functional groups onto the furan moiety.
Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder reactions with reactive dienophiles, leading to the formation of bicyclic adducts and providing a route to highly functionalized carbocyclic systems.
Modifications of the Ketone Group: The ketone functional group is a versatile handle for a wide array of chemical transformations.
Aldol Condensation: The α-protons on the methylene bridge are acidic and can be deprotonated to form an enolate, which can then participate in aldol condensation reactions with aldehydes or ketones to extend the carbon chain.
Formation of Heterocycles: The ketone can serve as a precursor for the synthesis of various heterocyclic rings. For instance, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can give isoxazoles. The Paal-Knorr synthesis allows for the formation of substituted furans, pyrroles, or thiophenes from 1,4-dicarbonyl compounds, which could be generated through further manipulation of the starting ketone.
Scaffold Modification Strategies: More profound alterations to the molecular framework can be achieved through various synthetic strategies.
Cross-Coupling Reactions: If a halogen is introduced onto the phenyl or furan ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to form new carbon-carbon or carbon-heteroatom bonds, thereby connecting the core scaffold to other molecular fragments.
Ring-Closing Metathesis: By introducing appropriate olefinic tethers, ring-closing metathesis could be utilized to construct new cyclic structures fused to the existing scaffold.
The table below outlines some potential derivatization and scaffold modification strategies.
| Strategy | Reagents/Reaction Type | Potential Outcome |
| Furan Ring Functionalization | Vilsmeier-Haack (POCl₃, DMF) | Introduction of a formyl group at the C5 position of furan. |
| Ketone Derivatization | Aldol condensation with an aldehyde (e.g., benzaldehyde) | Formation of an α,β-unsaturated ketone derivative. |
| Heterocycle Formation | Reaction with hydrazine | Synthesis of a pyrazole (B372694) derivative. |
| Scaffold Hopping via Cross-Coupling | Suzuki coupling of a borylated derivative | Formation of a biaryl or heteroaryl-aryl structure. |
Advanced Spectroscopic Characterization and Precision Structural Elucidation of 1 Furan 2 Yl 2 2 Methylphenyl Ethan 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A detailed analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra would provide definitive evidence for the structure of 1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one.
Comprehensive ¹H and ¹³C NMR Spectral Assignment and Coupling Analysis
The ¹H NMR spectrum is predicted to display distinct signals for each type of proton in the molecule. The furan (B31954) ring protons are expected to appear as three distinct signals in the aromatic region, characteristic of a 2-substituted furan. The proton at the 5-position (H-5') is typically the most downfield, followed by the proton at the 3-position (H-3'), and finally the proton at the 4-position (H-4'). The 2-methylphenyl group would show a multiplet for the four aromatic protons and a singlet for the methyl protons. A key feature would be the singlet corresponding to the two methylene (B1212753) protons (-CH₂-), which bridges the furanone and the 2-methylphenyl moieties.
The ¹³C NMR spectrum will complement the ¹H NMR data, showing 13 distinct carbon signals. The most downfield signal would be the carbonyl carbon of the ketone group. The furan and phenyl carbons would appear in the aromatic region (δ 110-160 ppm), while the methylene and methyl carbons would be found in the aliphatic region (δ 15-45 ppm).
Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | ¹H Chemical Shift (δ, ppm) (Predicted) | Multiplicity | ¹³C Chemical Shift (δ, ppm) (Predicted) |
|---|---|---|---|
| C=O | - | - | ~185.0 |
| CH₂ | ~4.30 | s | ~43.0 |
| C-1'' (Phenyl) | - | - | ~135.0 |
| C-2'' (Phenyl) | - | - | ~137.0 |
| C-3''/C-4''/C-5''/C-6'' (Phenyl) | ~7.10 - 7.25 | m | ~126.0 - 131.0 |
| CH₃ (Phenyl) | ~2.35 | s | ~19.0 |
| C-2' (Furan) | - | - | ~152.0 |
| C-3' (Furan) | ~7.20 | d | ~118.0 |
| C-4' (Furan) | ~6.55 | dd | ~112.5 |
| C-5' (Furan) | ~7.60 | d | ~147.0 |
Application of Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity
To confirm the predicted assignments and establish the connectivity between the different structural fragments, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the adjacent protons on the furan ring (H-3' with H-4', and H-4' with H-5') and among the four neighboring protons on the 2-methylphenyl ring. The methylene (-CH₂-) and methyl (-CH₃) protons would appear as singlets and thus would not show COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, correlating the methylene proton signal at ~4.30 ppm to the methylene carbon signal at ~43.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) connectivity. Key HMBC correlations would be expected from the methylene protons (~4.30 ppm) to the carbonyl carbon (~185.0 ppm), the C-2' carbon of the furan ring, and the C-1'' and C-2'' carbons of the phenyl ring. These correlations would unambiguously confirm the connection of the furanone and 2-methylphenyl groups through the methylene bridge.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOESY correlation would be expected between the methylene protons and the ortho-methyl protons of the phenyl ring, as well as the H-3' proton of the furan ring, confirming their spatial proximity and helping to define the molecule's preferred conformation in solution.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation and Fragmentation Pathway Analysis
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition and molecular formula of a compound. For this compound, the molecular formula is C₁₃H₁₂O₂. HRMS would confirm the calculated exact mass of the molecular ion [M]⁺•.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Aromatic ketones typically undergo characteristic fragmentation pathways. whitman.edumiamioh.edu The most likely fragmentation for this molecule would involve alpha-cleavage on either side of the carbonyl group.
Predicted Key Fragments in Mass Spectrometry
| m/z (Predicted) | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 200.0837 | [C₁₃H₁₂O₂]⁺• | Molecular Ion (M⁺•) |
| 105.0699 | [C₈H₉]⁺ | Cleavage of the C(O)-CH₂ bond, formation of the 2-methylbenzyl cation. |
| 95.0133 | [C₅H₃O-C≡O]⁺ | Cleavage of the CH₂-phenyl bond, followed by rearrangement to form the 2-furoyl cation. |
| 77.0391 | [C₆H₅]⁺ | Further fragmentation of the 2-methylbenzyl portion. |
Vibrational Spectroscopy (Infrared and Raman) for Diagnostic Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. hpstar.ac.cncdnsciencepub.comaip.org
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the conjugated ketone C=O stretch. Other diagnostic peaks would include those for aromatic C-H stretching, aliphatic C-H stretching, C=C stretching of the aromatic and furan rings, and the C-O-C stretching of the furan ring. nih.govchemicalbook.com
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong Raman signals, which can be weak in the IR spectrum.
Predicted Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibration | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium | Strong |
| 3000 - 2850 | Aliphatic C-H Stretch (CH₂, CH₃) | Medium | Medium |
| ~1675 | C=O Stretch (Conjugated Ketone) | Strong | Medium |
| 1600 - 1450 | Aromatic & Furan C=C Stretch | Medium-Strong | Strong |
| ~1250 | Furan C-O-C Stretch | Strong | Weak |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong | Weak |
X-ray Crystallography for Definitive Solid-State Structural Analysis of this compound and its Crystalline Derivatives
While no published crystal structure for this compound is currently available, single-crystal X-ray diffraction remains the gold standard for the definitive determination of a molecule's three-dimensional structure in the solid state. If a suitable single crystal could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. tandfonline.comnih.goveurjchem.com
This analysis would reveal the conformation of the molecule in the crystal lattice, including the relative orientation of the furan and 2-methylphenyl rings. Furthermore, it would elucidate any intermolecular interactions, such as π-π stacking between the aromatic rings or weak C-H···O hydrogen bonds, which govern the crystal packing arrangement. Such data is invaluable for understanding solid-state properties and for computational modeling studies.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Stereochemical Assignment (if chiral derivatives are synthesized)
The parent molecule, this compound, is achiral and therefore optically inactive; it will not produce a signal in chiroptical spectroscopy. However, the ketone functional group is prochiral, meaning it can be converted into a chiral center. sfasu.edunih.gov
For instance, if the ketone were subjected to an asymmetric reduction to yield the corresponding chiral alcohol, 1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-ol , two enantiomers (R and S) would be possible. Chiroptical techniques, particularly Electronic Circular Dichroism (ECD), would be indispensable for determining the absolute configuration of the newly formed stereocenter. saschirality.orgacs.org
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, a plot of molar circular dichroism (Δε) versus wavelength, is a unique fingerprint for a specific enantiomer. By comparing the experimentally measured ECD spectrum of the synthesized chiral alcohol with the spectrum predicted by quantum chemical calculations, the absolute configuration (R or S) could be unambiguously assigned.
Computational and Theoretical Investigations of 1 Furan 2 Yl 2 2 Methylphenyl Ethan 1 One and Its Reactivity
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Stability
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and stability of molecules. For 1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one, a DFT study would typically be initiated by optimizing the molecule's geometry to find its lowest energy conformation. This process provides key insights into bond lengths, bond angles, and dihedral angles.
Theoretical studies on related furan (B31954) derivatives often employ hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. Such calculations are fundamental for deriving the electronic properties discussed below.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Related Descriptors
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a significant indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity.
From the HOMO and LUMO energies, several reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as I ≈ -E_HOMO
Electron Affinity (A): Approximated as A ≈ -E_LUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = χ² / (2η)
Without specific DFT calculations for this compound, the exact values for these descriptors cannot be reported.
Interactive Data Table: Global Reactivity Descriptors (Hypothetical) This table is for illustrative purposes only, as specific data for the target compound was not found.
| Descriptor | Formula | Hypothetical Value |
|---|---|---|
| HOMO Energy (E_HOMO) | - | Value not available |
| LUMO Energy (E_LUMO) | - | Value not available |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Value not available |
| Ionization Potential (I) | -E_HOMO | Value not available |
| Electron Affinity (A) | -E_LUMO | Value not available |
| Electronegativity (χ) | (I+A)/2 | Value not available |
Construction and Interpretation of Molecular Electrostatic Potential (MEP) Maps
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net It maps the electrostatic potential onto the electron density surface. Different colors represent varying potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, one would expect the most negative potential (red) to be localized around the oxygen atom of the carbonyl group, making it a likely site for electrophilic interaction. The hydrogen atoms of the aromatic rings and the methylene (B1212753) bridge would likely exhibit positive potential (blue/light green), while the carbon framework would be in the neutral range.
Conformational Analysis and Energy Landscapes of this compound
The presence of several single bonds in this compound allows for multiple conformations. A conformational analysis would involve systematically rotating the key dihedral angles—specifically around the C(furan)-C(carbonyl), C(carbonyl)-C(methylene), and C(methylene)-C(phenyl) bonds—to map the potential energy surface. This process identifies the most stable conformer(s) (global and local minima) and the energy barriers for rotation (transition states). Such studies are critical for understanding the molecule's flexibility and preferred three-dimensional structure, which influences its physical properties and biological activity.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational methods can predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results.
Infrared (IR) Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule. For this compound, a prominent peak corresponding to the C=O stretching vibration of the ketone group would be expected, typically in the 1680-1700 cm⁻¹ range. Other characteristic frequencies would include C-H stretches of the aromatic rings and the furan moiety, as well as C-O and C-C stretching vibrations. globalresearchonline.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. globalresearchonline.net The predicted shifts for the protons and carbons in the furan ring, the 2-methylphenyl group, and the ethanone (B97240) backbone would be compared against experimental spectra to confirm the molecular structure.
Interactive Data Table: Predicted Spectroscopic Data (Hypothetical) This table is for illustrative purposes only, as specific data for the target compound was not found.
| Spectroscopy Type | Key Functional Group | Predicted Range |
|---|---|---|
| IR Frequency | Carbonyl (C=O) Stretch | Value not available |
| ¹H NMR Shift | Methylene (-CH₂-) Protons | Value not available |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling can elucidate the step-by-step mechanisms of chemical reactions involving this compound. This involves identifying the reactants, products, intermediates, and, crucially, the transition state structures. By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict reaction rates and determine the most likely reaction pathway. For instance, modeling could be used to study the mechanism of its synthesis, or its reactivity towards nucleophiles or electrophiles at different sites.
Derivation of Quantitative Structure-Reactivity Relationships from Theoretical Data
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or theoretical properties with its chemical reactivity. By performing the computational analyses described above on a series of related furan-containing ketones, one could derive relationships between descriptors (like HOMO/LUMO energies, MEP values, or steric parameters) and experimentally observed reaction rates or equilibrium constants. Such models are valuable for predicting the reactivity of new, unsynthesized compounds, thereby guiding future research efforts.
Applications of 1 Furan 2 Yl 2 2 Methylphenyl Ethan 1 One As a Versatile Synthetic Building Block
Utilization in the Synthesis of Complex Heterocyclic Compounds
The furan (B31954) nucleus within 1-(furan-2-yl)-2-(2-methylphenyl)ethan-1-one is a valuable precursor for the synthesis of a diverse range of other heterocyclic systems. The inherent reactivity of the furan ring allows it to participate in various cycloaddition and ring-transformation reactions.
One of the most well-established transformations of furans is the Paal-Knorr synthesis, which can be adapted to produce substituted pyrroles and thiophenes. uwindsor.ca Although this typically involves 1,4-dicarbonyl compounds, the furan ring itself can be considered a masked 1,4-dicarbonyl equivalent. acs.org By reacting this compound with amines or sulfurizing agents under appropriate conditions, it is conceivable to construct the corresponding pyrrole and thiophene derivatives, respectively.
Furthermore, the furan moiety can act as a diene in Diels-Alder reactions, providing a pathway to complex oxabicyclic structures. uwindsor.ca The reaction of this compound with various dienophiles would yield intricate bridged-ring systems that can be further elaborated into other carbocyclic and heterocyclic frameworks.
The ketone functionality also provides a handle for further cyclization reactions. For instance, condensation of the ketone with hydrazines or hydroxylamine (B1172632) can lead to the formation of pyrazoles and isoxazoles, respectively. The presence of the adjacent reactive methylene (B1212753) group can be exploited in condensation reactions with various electrophiles, leading to the formation of a wide array of heterocyclic systems such as pyridines, pyrimidines, and benzodiazepines through multi-step synthetic sequences.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Starting Material | Reagent(s) | Potential Heterocyclic Product |
| This compound | Primary Amine | Substituted Pyrrole |
| This compound | Lawesson's Reagent | Substituted Thiophene |
| This compound | Maleimide | Oxabicyclic Adduct |
| This compound | Hydrazine | Substituted Pyrazole (B372694) |
Role as a Precursor in the Construction of Natural Products and Bioactive Molecule Frameworks
The furan moiety is a common structural motif found in a multitude of natural products and biologically active molecules, exhibiting a broad spectrum of pharmacological activities. nih.govresearchgate.net Consequently, furan-containing building blocks like this compound are valuable starting materials for the total synthesis of these complex targets.
The furan ring can be found in natural products with anticancer, antifungal, and antibacterial properties. nih.gov The synthetic utility of furans as precursors to these frameworks often involves the transformation of the furan ring into other functional groups or heterocyclic systems. For example, oxidative cleavage of the furan ring can lead to the formation of 1,4-dicarbonyl compounds, which are versatile intermediates in the synthesis of various natural products. acs.org
Moreover, the furan scaffold itself is present in many bioactive compounds. The synthesis of such molecules often relies on the construction of a substituted furan ring as a key step. In this context, this compound could serve as a readily available starting material for the elaboration into more complex furan-containing natural products. The ketone and active methylene groups provide sites for the introduction of additional functionality and the construction of more complex carbon skeletons.
Incorporation into Multi-Component Reactions and Cascade Transformations
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. The structural features of this compound make it an ideal candidate for participation in such reactions.
The ketone functionality can readily undergo condensation with various nucleophiles, while the active methylene group can participate in Knoevenagel-type condensations or Michael additions. For example, in a Hantzsch-type pyridine synthesis, this compound could potentially react with an aldehyde and a β-ketoester in the presence of ammonia to afford a highly substituted pyridine derivative.
Cascade reactions, where a single reaction setup initiates a sequence of intramolecular transformations, are another area where this compound could find application. rsc.org For instance, an initial reaction at the ketone carbonyl could be designed to trigger a subsequent cyclization involving the furan ring or the 2-methylphenyl group, leading to the rapid assembly of complex polycyclic structures. The reactivity of the furan ring towards dearomatization could also be exploited in cascade sequences to generate diverse molecular scaffolds. nih.gov
Development of Novel Organic Reagents or Ligands from this compound
The structure of this compound also lends itself to the development of novel organic reagents or ligands for catalysis. The furan oxygen and the ketone carbonyl oxygen can act as Lewis basic sites for coordination to metal centers.
By introducing additional donor atoms through modification of the core structure, it is possible to design new bidentate or tridentate ligands. For example, conversion of the ketone to an oxime or a hydrazone, followed by further functionalization, could introduce nitrogen donor atoms. Such ligands could find applications in various metal-catalyzed reactions, including cross-coupling, hydrogenation, and oxidation reactions.
Furthermore, the furan ring can be functionalized to introduce other coordinating groups. For instance, lithiation of the furan ring at the 5-position followed by quenching with an appropriate electrophile could introduce phosphorus, sulfur, or other heteroatom-containing groups, leading to the formation of novel ligand architectures.
Potential Contributions to Materials Science and Polymer Chemistry as a Monomer or Intermediate
Furan-based polymers are gaining increasing attention as sustainable alternatives to petroleum-derived materials. core.ac.uk Furfural and its derivatives are readily available from renewable biomass resources, making them attractive building blocks for the synthesis of "green" polymers. researchgate.net
This compound, with its reactive furan ring and ketone functionality, could serve as a valuable monomer or intermediate in polymer chemistry. The furan ring can participate in polymerization reactions through various mechanisms. For instance, the Diels-Alder reaction of furans with bismaleimides is a well-established method for the synthesis of thermoreversible polymers. core.ac.uk
The ketone group can also be utilized to introduce this molecule into polymer backbones. For example, it could be a component in the synthesis of polyesters or polyamides through appropriate functional group transformations. Furthermore, the 2-methylphenyl group can influence the physical properties of the resulting polymers, such as their thermal stability and solubility. The incorporation of this bulky, aromatic substituent could lead to materials with unique and desirable properties for various applications. rsc.org
Molecular Interactions with Biological Systems: Mechanistic and Structural Insights for 1 Furan 2 Yl 2 2 Methylphenyl Ethan 1 One Non Clinical Focus
In Silico Molecular Docking and Dynamics Simulations for Ligand-Target Recognition
There are no published in silico molecular docking or molecular dynamics simulation studies that have investigated the ligand-target recognition of 1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one. While computational studies have been performed on other furan-containing molecules to predict their binding affinities and interaction patterns with various biological targets, this specific compound has not been the subject of such research. ijper.orginnovareacademics.inijpsr.com Therefore, data on its potential binding modes, interaction energies, and the stability of any potential ligand-protein complexes are currently unavailable.
Investigation of Enzyme Inhibition Mechanisms via Kinetic and Structural Studies (in vitro)
No in vitro kinetic or structural studies have been published regarding the enzyme inhibition mechanisms of this compound. Research on other furan (B31954) derivatives, such as certain furan-chalcones, has demonstrated inhibitory activity against enzymes like tyrosinase, with detailed kinetic analyses performed. nih.govmdpi.comnih.gov However, similar investigations to determine if this compound acts as an enzyme inhibitor, and if so, to elucidate its mechanism (e.g., competitive, non-competitive, uncompetitive, or mixed) and determine kinetic parameters like Kᵢ (inhibition constant) and IC₅₀ values, have not been reported.
Characterization of Receptor Binding Affinity and Selectivity (in vitro)
There is no available scientific literature detailing the in vitro characterization of receptor binding affinity and selectivity for this compound. Radioligand binding assays or other biophysical techniques, which are standard methods for determining a compound's affinity (Kₐ) and dissociation constant (Kₑ) for specific receptors, have not been applied to this molecule according to publicly accessible records. nih.govscispace.com Consequently, its potential to bind to any known biological receptor and its selectivity profile remain uncharacterized.
In Vitro Antimicrobial or Antifungal Screening and Mechanistic Exploration
No studies have been published on the in vitro antimicrobial or antifungal screening of this compound. The furan nucleus is present in many compounds that have been investigated for antimicrobial and antifungal properties. sciencepublishinggroup.comresearchgate.netnih.govmdpi.comfrontiersin.orgmdpi.comnih.gov However, this specific derivative has not been evaluated against a panel of bacteria or fungi to determine potential inhibitory or cidal activity. As a result, data such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are not available, and no mechanistic explorations into its potential antimicrobial or antifungal action have been conducted.
Future Horizons: Charting New Research Trajectories for this compound
The chemical compound this compound, a unique structure combining a furan moiety with an aryl ketone, stands at the cusp of significant scientific exploration. While its specific applications are still emerging, the foundational chemistry of its constituent parts—the furan ring and the aryl ketone system—suggests a rich landscape for future research. This article explores the prospective research avenues that could unlock the full potential of this molecule, focusing on novel synthesis, advanced functionalization, process automation, predictive design, and expansion into new technological fields.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one to maximize yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling). Key parameters include:
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with ligand choice impacting yield .
- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency by stabilizing intermediates .
- Temperature : Controlled heating (60–80°C) balances reaction kinetics and side-product suppression .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural features?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., furan ring protons at δ 6.3–7.5 ppm) and carbonyl carbon (δ ~200 ppm) .
- IR Spectroscopy : Confirms ketone (C=O stretch ~1700 cm⁻¹) and aromatic C-H stretches .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
Q. How can reaction intermediates be stabilized during synthesis?
- Methodological Answer :
- Protecting Groups : Temporarily shield reactive sites (e.g., furan oxygen) using silyl ethers or acetyl groups .
- Low-Temperature Quenching : Halts reactive intermediates (e.g., Grignard reagents) to prevent decomposition .
Advanced Research Questions
Q. What mechanistic pathways explain nucleophilic attacks on the ketone group of this compound?
- Methodological Answer :
- Nucleophilic Addition : Ketone undergoes attack by organometallic reagents (e.g., Grignard), forming tertiary alcohols. Steric hindrance from the 2-methylphenyl group slows kinetics, requiring excess nucleophile .
- DFT Calculations : Predict regioselectivity by modeling electron density distribution at the carbonyl carbon .
Q. How can computational modeling predict biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Simulates binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Focus on furan’s π-π stacking and hydrogen bonding with active sites .
- Pharmacophore Mapping : Identifies critical features (e.g., ketone oxygen as a hydrogen bond acceptor) for target engagement .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Studies : Differentiate between therapeutic and toxic thresholds using in vitro assays (e.g., MTT for cytotoxicity vs. agar diffusion for antimicrobial activity) .
- Metabolite Profiling : LC-MS identifies active metabolites that may contribute to divergent results across studies .
Q. How does the electron-withdrawing/donating nature of substituents influence reactivity?
- Methodological Answer :
- Hammett Analysis : Quantifies substituent effects on reaction rates (σ values). The 2-methylphenyl group (σ ~ -0.17) slightly donates electrons, stabilizing carbocation intermediates .
- Electrochemical Studies : Cyclic voltammetry reveals redox potentials of the furan ring, correlating with oxidative stability .
Key Research Challenges
- Stereochemical Control : The 2-methylphenyl group introduces axial chirality, complicating enantioselective synthesis. Chiral HPLC or asymmetric catalysis (e.g., BINAP ligands) is required .
- Stability in Biological Media : The furan ring is prone to oxidation in vivo. Prodrug strategies (e.g., acetylating the ketone) may enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
